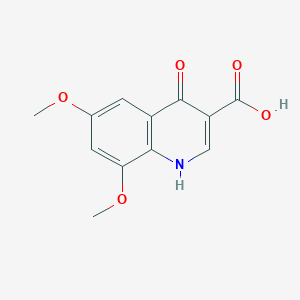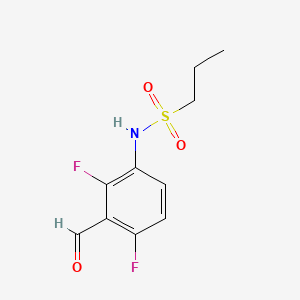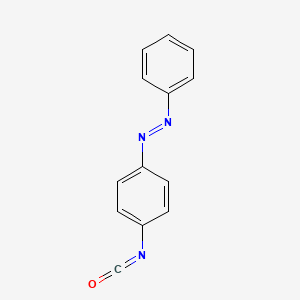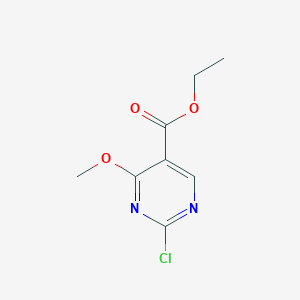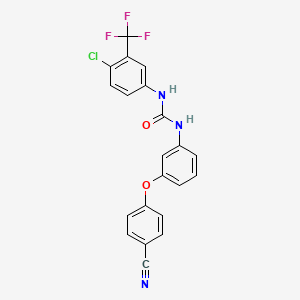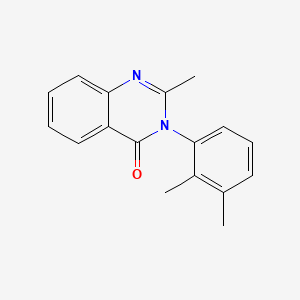![molecular formula C27H38N6O5 B3025719 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate CAS No. 1584160-52-0](/img/structure/B3025719.png)
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a piperidine, a piperazine, and a morpholine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several nitrogen-containing rings, which are likely to influence its reactivity and properties. The presence of both amide and carbonyl groups could also have significant effects on the molecule’s behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make it a base, and the carbonyl groups could make it a potential hydrogen bond acceptor .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of New Pyrrolylcarboxamides : A study by Bijev, Prodanova, and Nankov (2003) describes the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds are synthesized using various pyrrole compounds as N-acylating agents, demonstrating the diverse applications in synthetic chemistry and pharmaceuticals (Bijev, Prodanova, & Nankov, 2003).
Chemistry and Molecular Structure
Synthesis of Dihydropyrimidinone Derivatives : Bhat, Al-Omar, Ghabbour, and Naglah (2018) synthesized enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This study highlights the significance of these components in developing novel chemical structures (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles : Krutošíková, Krystofova-Labudova, and Dandárová (2001) reported on the synthesis and reactions of compounds involving oxirane ring opening by heterocyclic amines, including morpholine and piperazine. This study provides insights into the chemical reactions and potential applications of these compounds in various fields (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Biological Applications
Antiinflammatory Activity of Ibuprofen Analogs : Rajasekaran, Sivakumar, and Jayakar (1999) synthesized and evaluated the antiinflammatory activity of ibuprofen analogs, including compounds with morpholine and piperazine. This demonstrates the potential of these compounds in the development of new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).
Dendrimer Synthesis and Biological Experiments : Padié, Maszewska, Majchrzak, Nawrot, Caminade, and Majoral (2009) discussed the synthesis of phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine. These dendrimers have been used in cytotoxicity studies, DNA complexation, and transfection experiments, indicating their significant role in biomedical research (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Mécanisme D'action
TAS-205, also known as 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate, is a promising compound under development for the treatment of Duchenne muscular dystrophy (DMD) .
Target of Action
The primary target of TAS-205 is the hematopoietic prostaglandin D synthase (HPGDS) . HPGDS is an enzyme involved in the production of the inflammatory mediator prostaglandin D2 (PGD2), which has been implicated in the pathology of DMD .
Mode of Action
TAS-205 acts as a highly selective inhibitor of HPGDS . By inhibiting HPGDS, TAS-205 effectively reduces the production of PGD2 . This action is expected to control the decline in motor function in DMD patients by reducing the inflammatory response in their muscles .
Biochemical Pathways
The inhibition of HPGDS by TAS-205 disrupts the production of PGD2, a key player in the inflammatory response associated with DMD . This disruption is expected to reduce muscle inflammation and necrosis, thereby slowing the progression of DMD .
Orientations Futures
Analyse Biochimique
Biochemical Properties
TAS 205 interacts with the enzyme HPGDS, which is known to exacerbate the inflammatory response in Duchenne muscular dystrophy (DMD) patients’ muscles . By inhibiting HPGDS, TAS 205 controls the decline in motor function in DMD patients .
Cellular Effects
TAS 205 influences cell function by modulating the activity of HPGDS, thereby controlling the inflammatory response within muscle cells . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, TAS 205 exerts its effects by binding to and inhibiting the enzyme HPGDS . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting the function and health of muscle cells .
Temporal Effects in Laboratory Settings
As a part of ongoing clinical trials, researchers are studying the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of TAS 205 at different dosages in animal models are also being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
TAS 205 is involved in the prostaglandin D metabolic pathway, where it interacts with the enzyme HPGDS .
Transport and Distribution
The transport and distribution of TAS 205 within cells and tissues are areas of active research. Current studies aim to identify any transporters or binding proteins that TAS 205 interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of TAS 205 and its effects on activity or function are also being studied. This includes any targeting signals or post-translational modifications that direct TAS 205 to specific compartments or organelles .
Propriétés
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4.H2O/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32;/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCKTKGAJDCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)
